

Spectroscopic Profile of 7-bromo-2H-chromene: A Technical Overview

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Compound of Interest

Compound Name: 7-bromo-2H-chromene

Cat. No.: B11891750

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for the characterization of **7-bromo-2H-chromene**. Due to a lack of published experimental data for this specific compound, this document presents a combination of predicted spectroscopic values for **7-bromo-2H-chromene** and experimental data for the closely related compound, 7-bromo-4-methyl-2H-chromen-2-one. This information is intended to serve as a reference point for researchers engaged in the synthesis and characterization of related chemical entities.

Data Presentation

Predicted Spectroscopic Data for 7-bromo-2H-chromene

As experimental spectra for **7-bromo-2H-chromene** are not readily available in the scientific literature, computational predictions for its ^1H and ^{13}C NMR spectra are presented below. These values are calculated based on established algorithms and should be considered as estimates.

Table 1: Predicted ^1H NMR Chemical Shifts for **7-bromo-2H-chromene**

Proton	Predicted Chemical Shift (ppm)
H-2	4.8 - 5.2
H-3	5.7 - 6.1
H-4	6.4 - 6.8
H-5	7.2 - 7.6
H-6	7.0 - 7.4
H-8	6.8 - 7.2

Table 2: Predicted ^{13}C NMR Chemical Shifts for **7-bromo-2H-chromene**

Carbon	Predicted Chemical Shift (ppm)
C-2	65 - 70
C-3	125 - 130
C-4	120 - 125
C-4a	120 - 125
C-5	128 - 132
C-6	125 - 130
C-7	115 - 120
C-8	118 - 122
C-8a	150 - 155

Experimental Spectroscopic Data for 7-bromo-4-methyl-2H-chromen-2-one

To provide a tangible reference, the following tables summarize the experimental spectroscopic data for the related compound, 7-bromo-4-methyl-2H-chromen-2-one. It is crucial to note the

structural differences, namely the presence of a carbonyl group at C-2 and a methyl group at C-4, which significantly influence the spectral data.

Table 3: ¹H NMR Data for 7-bromo-4-methyl-2H-chromen-2-one

Proton	Chemical Shift (ppm)	Multiplicity
CH ₃	2.41	s
H-3	6.23	d
H-5	7.73	d
H-6	7.03	dd
H-8	7.09	d

Solvent: DMSO-d₆

Table 4: ¹³C NMR Data for 7-bromo-4-methyl-2H-chromen-2-one

Carbon	Chemical Shift (ppm)
CH ₃	18.1
C-3	111.4
C-4	153.4
C-4a	113.7
C-5	126.6
C-6	119.7
C-7	128.8
C-8	112.4
C-8a	154.6
C-2 (C=O)	160.0

Solvent: DMSO-d₆

Table 5: IR and MS Data for 7-bromo-4-methyl-2H-chromen-2-one

Spectroscopic Technique	Key Peaks/Values
IR (cm ⁻¹)	~1700 (C=O stretch), ~1600 (C=C stretch)
MS (m/z)	M ⁺ and M ⁺ +2 isotopic pattern for bromine

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Data Acquisition:
 - Acquire ¹H NMR spectra on a 300, 400, or 500 MHz spectrometer.
 - Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 75, 100, or 125 MHz, respectively.
 - Use standard pulse programs for data acquisition.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

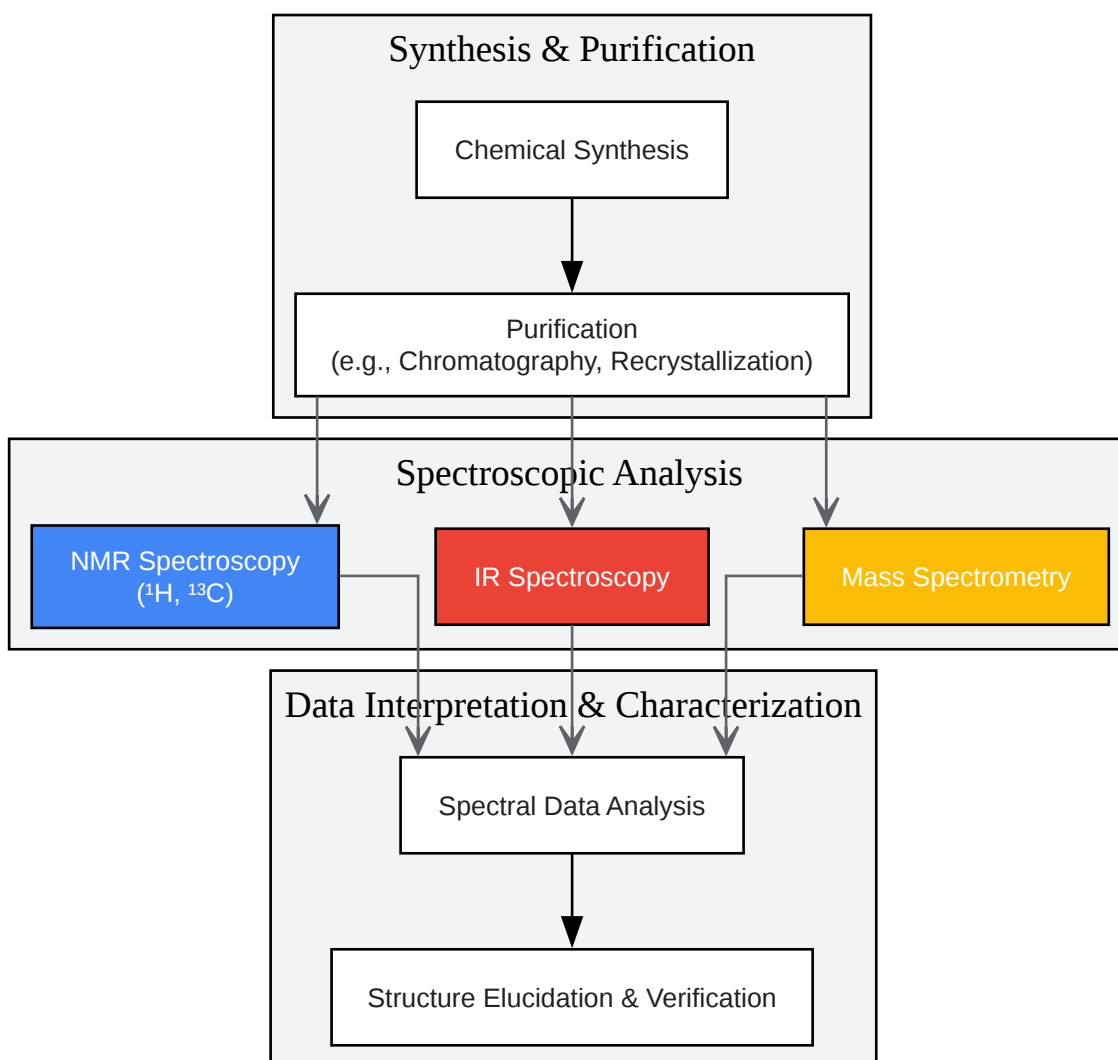
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the crystal.
- Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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